4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide
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Overview
Description
4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its imidazole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with imidazole-4-carboxamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve a one-step synthesis from commercially available precursors. For instance, hypoxanthine can be used as a starting material, which undergoes hydrolysis and subsequent cyclization to yield this compound . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of imidazole-5-carboxylic acid derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
Scientific Research Applications
4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized as a catalyst in various chemical reactions and as an additive in petrochemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. One notable target is the AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The compound stimulates AMPK activity, leading to increased metabolic activity and potential therapeutic effects in conditions such as diabetes and cardiac ischemia .
Comparison with Similar Compounds
4-Amino-1H-imidazole-5-carboxamide: Shares the imidazole ring structure but lacks the cyclopropyl group.
5-Amino-1H-imidazole-4-carboxamide: Another similar compound with slight structural variations.
5-Aminoimidazole-4-carbonitrile: Contains a cyano group instead of the carboxamide group.
Uniqueness: The presence of the cyclopropyl group in 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-amino-3-cyclopropylimidazole-4-carboxamide |
InChI |
InChI=1S/C7H10N4O/c8-6-5(7(9)12)11(3-10-6)4-1-2-4/h3-4H,1-2,8H2,(H2,9,12) |
InChI Key |
BDTQNTANSOWNFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC(=C2C(=O)N)N |
Origin of Product |
United States |
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